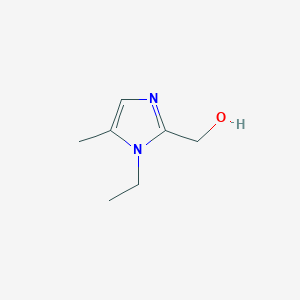

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol

Descripción

(1-Ethyl-5-methyl-1H-imidazol-2-yl)methanol is an imidazole derivative characterized by an ethyl group at position 1, a methyl group at position 5, and a hydroxymethyl (-CH2OH) substituent at position 2 of the imidazole ring.

Propiedades

IUPAC Name |

(1-ethyl-5-methylimidazol-2-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O/c1-3-9-6(2)4-8-7(9)5-10/h4,10H,3,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYASKCHCLGEAIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CN=C1CO)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 2-lithio-1-ethyl-5-methyl-1H-imidazole with formaldehyde. This reaction typically occurs under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

Análisis De Reacciones Químicas

Types of Reactions

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products

Oxidation: Aldehydes or carboxylic acids.

Reduction: Saturated imidazole derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

(1-ethyl-5-methyl-1H-imidazol-2-yl)methanol has been investigated for its potential therapeutic properties. Its structure allows for interactions with various biological targets, leading to several medicinal applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant antimicrobial properties against a range of pathogens. For example, it has been effective against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating its potential as an antimicrobial agent in treating infections.

| Pathogen | Minimum Inhibitory Concentration (MIC) (μg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 30 |

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit the proliferation of cancer cells. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines through mechanisms such as cell cycle arrest.

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| (1-ethyl-5-methyl-imidazol-2-yl)methanol | SJSA-1 | 10.2 | G2/M arrest, apoptosis |

| Derivative A | HCT-116 | 3.14 | Apoptosis induction |

| Derivative B | Jurkat | 5.67 | Modulation of Bax/Bcl-2 ratio |

Industrial Applications

The compound is also utilized in various industrial processes, particularly in organic synthesis and pharmaceuticals:

- Building Block in Synthesis : It serves as a building block for synthesizing more complex organic compounds, including pharmaceuticals and agrochemicals.

- Chiral Synthesis : Due to its chirality, it can be used in the production of chiral intermediates essential for drug synthesis.

Case Studies

Several case studies have highlighted the efficacy of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol in practical applications:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus with a MIC value of 25 μg/mL, showcasing its potential use in treating bacterial infections.

- Anticancer Activity Investigation : Another investigation focused on its anticancer properties revealed that treatment with the compound resulted in significant G2/M phase arrest and increased apoptosis rates in SJSA-1 cells, with an IC50 value of approximately 10 μM.

Mecanismo De Acción

The mechanism of action of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis. Additionally, the compound can interact with biological macromolecules, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

The following table summarizes key structural differences and their implications:

Physical and Chemical Properties

Stability and Reactivity Trends

Actividad Biológica

(1-Ethyl-5-methyl-1H-imidazol-2-yl)methanol is a heterocyclic compound belonging to the imidazole family, which is recognized for its diverse biological activities. This article explores the compound's biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The chemical structure of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol can be represented by the following properties:

| Property | Value |

|---|---|

| IUPAC Name | (1-Ethyl-5-methyl-1H-imidazol-2-yl)methanol |

| Molecular Formula | C8H12N2O |

| Molecular Weight | 168.20 g/mol |

| Canonical SMILES | CCN1C(=CN=C1C(=O)O)C |

Imidazole derivatives, including (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol, interact with various biological targets, often influencing multiple biochemical pathways. The mechanisms of action are primarily through receptor binding and modulation of enzymatic activity.

Target Interactions

Research indicates that imidazole compounds can bind to:

- Enzymes : Affecting metabolic pathways.

- Receptors : Modulating neurotransmitter systems.

These interactions can lead to significant alterations in cellular functions, including apoptosis and cell cycle regulation.

Biological Activities

The biological activities of (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol include:

Anticancer Activity

Studies have shown that imidazole derivatives exhibit cytotoxic effects on various cancer cell lines. For instance:

- Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer).

In vitro assays demonstrated that compounds similar to (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol can induce apoptosis and cell cycle arrest. The IC50 values for these compounds were found to be in the low micromolar range, indicating potent activity against cancer cells .

Antimicrobial Activity

Imidazole derivatives are known for their antimicrobial properties. Research has indicated that these compounds can inhibit the growth of various pathogens, including bacteria and fungi .

Case Studies

Several studies have highlighted the biological potential of imidazole derivatives:

-

Study on Anticancer Properties :

A study evaluated a series of imidazole derivatives against MCF-7 and HCT116 cell lines. The results showed significant inhibition of cell viability with IC50 values ranging from 10 µM to 25 µM, indicating promising anticancer activity . -

Antimicrobial Evaluation :

Another study focused on the antibacterial effects of imidazole derivatives against common pathogens. The results demonstrated effective inhibition with minimum inhibitory concentrations (MIC) below 100 µg/mL for several tested strains .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step procedures under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions. Key steps include:

- Imidazole ring formation : Cyclization of precursors like glyoxal and ethylamine derivatives under acidic or basic conditions.

- Functionalization : Introduction of the hydroxymethyl group via nucleophilic substitution or reduction (e.g., NaBH₄ for alcohol formation).

- Yield optimization : Solvent polarity (e.g., THF vs. DMF), temperature (0–40°C), and catalyst selection (e.g., p-toluenesulfonic acid) significantly affect reaction efficiency. For example, higher polarity solvents improve nucleophilicity but may reduce selectivity .

Q. Which spectroscopic techniques are critical for characterizing (1-ethyl-5-methyl-1H-imidazol-2-yl)methanol?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions on the imidazole ring (e.g., ethyl at N1, methyl at C5). Key signals include δ ~2.3 ppm (N-CH₂CH₃) and δ ~4.5 ppm (HOCH₂-) .

- IR Spectroscopy : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1600 cm⁻¹ (imidazole ring vibrations) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion [M+H]⁺ and fragmentation patterns to verify purity.

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) predict the reactivity and electronic properties of this compound?

- Methodological Answer :

- Electron Distribution Analysis : DFT calculations (e.g., B3LYP/6-31G* basis set) map electrostatic potential surfaces, identifying nucleophilic (N3) and electrophilic (C2) sites for reaction planning .

- Reaction Pathway Simulation : Transition state modeling predicts activation energies for reactions like esterification or oxidation. For example, the hydroxymethyl group’s oxidation to a carbonyl can be studied via Gibbs free energy profiles .

Q. What strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values in enzyme inhibition assays)?

- Methodological Answer :

- Standardized Assay Conditions : Control variables such as buffer pH (e.g., 7.4 for physiological mimicry), temperature (37°C), and enzyme source (recombinant vs. tissue-extracted) to minimize variability .

- Structural Analog Comparison : Compare bioactivity of derivatives (e.g., ethyl vs. cyclopropyl substituents) to identify substituent effects. For instance, bulkier groups at N1 may hinder target binding .

Q. How can researchers design derivatives of this compound to improve bioactivity while maintaining solubility?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Systematically modify substituents:

- N1 Substitution : Replace ethyl with polar groups (e.g., hydroxyethyl) to enhance water solubility.

- C5 Methyl : Test halogenation (e.g., Cl, Br) for increased lipophilicity and membrane permeability.

- Computational ADMET Profiling : Tools like SwissADME predict logP, solubility, and metabolic stability to prioritize synthetic targets .

Q. What are the challenges in interpreting crystallographic data for imidazole derivatives, and how can they be mitigated?

- Methodological Answer :

- Crystal Packing Effects : Hydrogen bonding between hydroxymethyl groups and solvent (e.g., ethanol/methanol in crystal lattice) may distort bond angles. Use low-temperature (90–100 K) X-ray diffraction to reduce thermal motion artifacts .

- Disorder Resolution : For flexible substituents (e.g., ethyl chain), apply restraints during refinement and validate with complementary techniques like powder XRD .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.